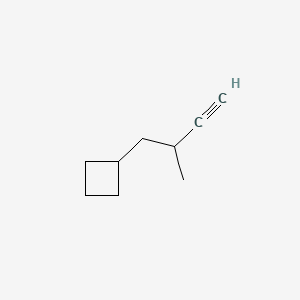

(2-Methylbut-3-yn-1-yl)cyclobutane

Description

Properties

Molecular Formula |

C9H14 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

2-methylbut-3-ynylcyclobutane |

InChI |

InChI=1S/C9H14/c1-3-8(2)7-9-5-4-6-9/h1,8-9H,4-7H2,2H3 |

InChI Key |

GHALBDKPXWKHJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCC1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-3-butyne-2-ol as a Precursor

A key intermediate related to the side chain is 2-methyl-3-butyne-2-ol, which can be prepared by ethynylation of acetone with acetylene in liquid ammonia catalyzed by potassium hydroxide. This method is well-documented and industrially relevant:

- Reaction conditions: Acetylene and acetone are reacted in liquefied ammonia at 30–55 °C under 1.5–2.8 MPa pressure with potassium hydroxide catalyst.

- Process: Acetylene dissolves in liquid ammonia and reacts with acetone to form 2-methyl-3-butyne-2-ol.

- Work-up: The reaction mixture undergoes flash distillation, neutralization with ammonium chloride, salt dehydration, and rectification to isolate the product.

- Yields: High product yield with efficient recycling of ammonia and acetylene gases is reported.

| Parameter | Range/Value |

|---|---|

| Acetylene:liquefied NH3 | 1:1.5–4.0 (molar ratio) |

| Acetylene:Acetone | 1:0.45–2.05 (molar ratio) |

| KOH:Acetone | 1:18.6–124.5 (molar ratio) |

| Reaction Temperature | 30–55 °C |

| Reaction Time | 1.0–3.2 hours |

This synthetic route is scalable and suitable for producing the alkyne-containing side chain precursor.

Functionalization of Alkynyl Intermediates

Advanced methods for functionalizing alkynyl boronates and related species have been developed recently, enabling the formation of complex substituted alkynes with high stereoselectivity. For example, catalytic three-component coupling of alkynyl boronates with diazomethanes and ketones can generate densely functionalized alkynyl alcohols with excellent enantiomeric excess, which could be adapted for side chain elaboration.

Construction and Functionalization of the Cyclobutane Ring

Synthesis of Cyclobutane Derivatives

Cyclobutane rings can be synthesized via intramolecular cyclopropanation or ring expansion methods. A notable approach involves the generation of bicyclo[1.1.0]butanes (strained bicyclic cyclobutanes) from gem-dibromocyclopropanes via lithiation and subsequent transformations. This methodology provides access to cyclobutane cores functionalized with various substituents, including alkynyl groups, through nucleophilic substitution or cross-coupling reactions.

Representative Synthetic Route Proposal

Based on the reviewed literature, a plausible synthetic route to (2-Methylbut-3-yn-1-yl)cyclobutane could be:

- Synthesis of 2-methyl-3-butyne-2-ol: Via acetylene and acetone ethynylation in liquid ammonia with KOH catalyst as described in section 2.1.

- Conversion to 2-methylbut-3-yn-1-yl halide or tosylate: Functionalization of the alcohol group to a better leaving group for substitution.

- Preparation of cyclobutane derivative with nucleophilic site: For example, halogenated cyclobutane or a bicyclo[1.1.0]butane intermediate.

- Nucleophilic substitution or cross-coupling: Reaction of the cyclobutane derivative with the alkynyl nucleophile or organometallic reagent derived from the side chain to form the target compound.

- Purification and characterization: Standard chromatographic and spectroscopic methods to isolate and confirm the structure.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-Methylbut-3-yn-1-yl)cyclobutane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, such as chlorine or bromine, and nucleophiles, such as hydroxide or cyanide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Chlorine or bromine in the presence of a catalyst, such as iron(III) chloride.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated cyclobutanes, substituted cyclobutanes.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers can investigate its interactions with biological targets, such as enzymes or receptors.

Medicine: The compound may be explored for its potential therapeutic applications. Its unique structure may allow for the development of novel drugs with specific mechanisms of action.

Industry: The compound can be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of (2-Methylbut-3-yn-1-yl)cyclobutane depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The compound’s unique structure may allow it to bind to specific sites on these targets, influencing their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

Key structural analogs include:

- Cyclobutane (C₄H₈) : The parent hydrocarbon, a volatile gas (b.p. 12.5°C) with high ring strain, primarily used in polymer research .

- Cyclobutanone (C₄H₆O): A ketone-functionalized cyclobutane, widely employed as a synthon in total syntheses due to its electrophilic carbonyl group .

- Squaric Acid Derivatives: Fully conjugated cyclobutane diones, notable for their antiaromaticity and applications in dyes and medicinal chemistry .

- Photodimers (e.g., trans,cis,trans-1,3-diacetyl-2,4-diphenylcyclobutane) : Formed via UV-induced [2+2] cycloadditions, these dimers exhibit rigid, planar geometries used in crystal engineering .

(2-Methylbut-3-yn-1-yl)cyclobutane distinguishes itself through its alkyne substituent, which enables click chemistry (e.g., azide-alkyne cycloaddition) and π-bond-mediated conjugation, absent in saturated or ketone-bearing analogs.

Reactivity and Stability

- Ring Strain and Reactivity: All cyclobutanes exhibit strain-driven reactivity, but substituents modulate this. The alkyne in this compound may stabilize the ring via hyperconjugation, whereas cyclobutanones undergo nucleophilic attacks at the carbonyl .

- Photochemical Behavior : Unlike photodimers (e.g., compound V in ), which form via [2+2] reactions under UV light, the alkyne group in this compound may redirect reactivity toward alkyne-specific pathways (e.g., polymerization or cyclotrimerization) .

- Thermal Stability : The electron-withdrawing nature of the alkyne could reduce thermal stability compared to alkyl-substituted cyclobutanes, though direct data is lacking.

Data Table: Comparative Analysis of Cyclobutane Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Group | Reactivity Highlights | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₂ | 120.19 | Alkyne | Click chemistry, polymerization | Drug conjugates, polymers |

| Cyclobutane | C₄H₈ | 56.11 | None | Ring-opening polymerization | Polymer precursors |

| Cyclobutanone | C₄H₆O | 70.09 | Ketone | Nucleophilic addition, ring expansion | Synthetic intermediates |

| Squaric Acid Derivative | C₄O₄²⁻ | 112.02 | Dione | Antiarrhythmic activity, dye synthesis | Medicinal chemistry, optoelectronics |

| Photodimer (e.g., Compound V) | C₂₄H₂₂O₂ | 342.43 | Acetyl, Phenyl | UV-induced dimerization | Crystal engineering |

Biological Activity

(2-Methylbut-3-yn-1-yl)cyclobutane is a compound of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a propargylic group. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing physiological responses.

The precise mechanism often depends on the specific biological context and the presence of other interacting molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Studies and Research Findings

Synthesis and Chemical Reactions

This compound can undergo various chemical reactions, which are essential for its synthesis and modification for biological testing:

Common Reactions

- Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.

- Reduction : Hydrogenation can convert the alkyne group into an alkane.

- Substitution : The compound can participate in nucleophilic substitution reactions, allowing for structural modifications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methylbut-3-yn-1-yl)cyclobutane derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of alkynyl precursors or [2+2] cycloaddition strategies. For example, copper-catalyzed radical cascade reactions enable functionalization of cyclobutane rings via dehydrogenation and C–H activation, though challenges like ring strain (ca. 27 kcal/mol for cyclobutane vs. cyclobutene) must be addressed . Chromatographic techniques (e.g., GC with DB-WAX columns) are critical for monitoring reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying stereochemistry and substituent positions. Vicinal coupling constants (e.g., ) distinguish trans-configurations in cyclobutane derivatives, while NOESY experiments resolve spatial arrangements . X-ray crystallography (using SHELX or WinGX software) provides definitive confirmation of ring puckering and substituent geometry .

Q. What safety precautions are necessary when handling cyclobutane derivatives?

- Methodological Answer : Cyclobutanes are stored in tightly sealed containers in cool, well-ventilated areas to prevent degradation. Incompatibility with oxidizing agents (e.g., peroxides, chlorates) requires strict isolation protocols. Non-sparking tools and grounded equipment mitigate ignition risks during transfers .

Advanced Research Questions

Q. How can copper-catalyzed radical cascade reactions be optimized for functionalizing cyclobutane rings?

- Methodological Answer : Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, Cu(I) catalysts promote selective C–H activation in cyclobutanes, but ring strain necessitates careful control of reaction kinetics to avoid undesired byproducts. Mechanistic studies using isotopic labeling (e.g., -tracers) can elucidate pathways and improve yields .

Q. What methodologies resolve stereochemical ambiguities in cyclobutane derivatives?

- Methodological Answer : Advanced NMR techniques, such as -coupled experiments, determine vicinal coupling constants to assign relative configurations. X-ray crystallography remains the gold standard for absolute stereochemical determination, particularly for diastereoselective products .

Q. How should researchers address contradictions in spectral data during cyclobutane derivative characterization?

- Methodological Answer : Contradictions (e.g., inconsistent NMR shifts or GC retention times) require cross-validation using complementary techniques. For instance, mass spectrometry can confirm molecular ion stability, while repeating syntheses under controlled conditions (e.g., inert atmosphere) minimizes oxidative artifacts .

Q. How does the ring strain of cyclobutane influence its reactivity in organic transformations?

- Methodological Answer : The inherent ring strain (ca. 27 kcal/mol) enhances reactivity in ring-opening and functionalization reactions. Strain relief drives processes like radical-mediated dehydrogenation or photochemical [2+2] cycloreversion. Computational modeling (e.g., DFT) quantifies strain effects on transition states to guide synthetic design .

Q. How are structure-activity relationships (SAR) established for cyclobutane derivatives in medicinal chemistry?

- Methodological Answer : SAR studies employ enzyme inhibition assays (e.g., IC measurements) and binding affinity analyses (e.g., SPR or ITC) to correlate cyclobutane substituents with biological activity. For example, replacing piperidine with a 1,3-disubstituted cyclobutane in abrocitinib improved JAK1/JAK3 selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.